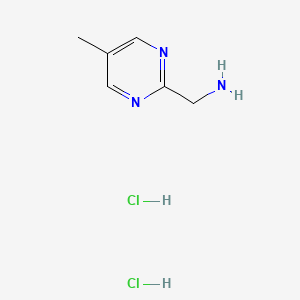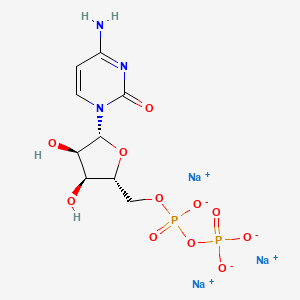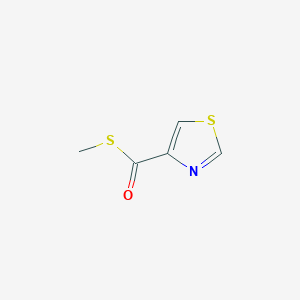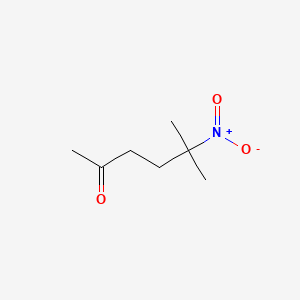
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methylpyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 930272-59-6 . It has a molecular weight of 196.08 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9N3.2ClH/c1-5-3-8-6 (2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(5-Methylpyrimidin-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 196.08 .Wissenschaftliche Forschungsanwendungen
Bone Disorders and Wnt Beta-Catenin Signaling
A study led by Pelletier et al. (2009) focused on a compound related to (5-Methylpyrimidin-2-yl)methanamine, which targets the Wnt beta-catenin cellular messaging system. This compound showed promising results in increasing trabecular bone formation rates in rats, highlighting potential applications in treating bone disorders (Pelletier et al., 2009).
Biased Agonism in Drug Discovery
Sniecikowska et al. (2019) discussed the concept of 'biased agonists', with a focus on the serotonin 5-HT1A receptor. They explored compounds like NLX-101, structurally similar to (5-Methylpyrimidin-2-yl)methanamine, which showed potential as antidepressants due to their selective action in specific brain regions (Sniecikowska et al., 2019).
Synthesis and Process Research
Guo Lei-ming (2012) conducted a study on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in anticancer drug dasatinib, which is structurally related to (5-Methylpyrimidin-2-yl)methanamine. This research provides insights into the synthetic pathways and optimization of conditions for related compounds (Guo Lei-ming, 2012).
Zinc Complexes in Polymerization
Kwon et al. (2015) investigated zinc complexes with structures similar to (5-Methylpyrimidin-2-yl)methanamine, focusing on their application in initiating the ring-opening polymerization of rac-lactide. These complexes showed preference for producing heterotactic polylactide (Kwon et al., 2015).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Methylpyrimidin-2-yl)methanamine, and evaluated their anticonvulsant activities. This study provides insights into the potential therapeutic applications of related compounds in treating seizures (Pandey & Srivastava, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(5-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECPKJRWKMXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrimidin-2-yl)methanamine dihydrochloride | |
CAS RN |
930272-59-6 |
Source


|
| Record name | (5-methylpyrimidin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














